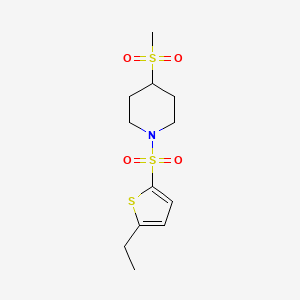![molecular formula C20H14FN5O2S2 B2963721 N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-48-1](/img/structure/B2963721.png)
N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence . Starting from appropriate precursors, the process engages five reactive centers: amide, amine, carbonyl, azide, and alkyne. Notably, a one-pot, three-step cascade process is employed, leading to the formation of alicyclic derivatives of quinazolinotriazolobenzodiazepine. Enantiomeric starting materials can also be used to obtain enantiomeric quinazolinotriazolobenzodiazepine with high enantioselectivity (ee of 95%) .
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is characterized by its fused ring system. The stereochemistry and relative configurations are determined using 1D and 2D NMR spectroscopy and X-ray crystallography .
科学的研究の応用
Molecular Probing and Receptor Studies
N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, due to its structural complexity, serves as a valuable molecular probe in the study of receptor-ligand interactions. One of the research applications involves its use in exploring the A2A adenosine receptor. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a similar structural core, have been identified as potent and selective antagonists for the human A2A adenosine receptor. This finding has facilitated the development of pharmacological probes for studying the A2A receptor, thus contributing to the understanding of its role in various physiological and pathological processes (T. Kumar et al., 2011).
Anticancer Activities
Triazolopyrimidines, including compounds with structural similarities to this compound, have been synthesized and assessed for their anticancer activities. These compounds have demonstrated a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. This unique action mechanism suggests their potential as anticancer agents, capable of overcoming resistance attributed to several multidrug resistance transporter proteins. The research has highlighted their effectiveness in inhibiting tumor growth in nude mouse xenograft models, presenting a promising avenue for the development of new anticancer therapies (N. Zhang et al., 2007).
Selective Serotonin Receptor Antagonism
The compound has been utilized in synthesizing 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which were evaluated for their binding affinity and ability to inhibit functional cellular responses to serotonin, specifically targeting the 5-HT6 receptor. These studies revealed significant selectivity and potency, making them highly selective 5-HT6 receptor ligands. This specificity holds potential for developing new treatments for neurological disorders, highlighting the compound's relevance in neuropharmacology (A. Ivachtchenko et al., 2010).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of triazolo[1,5-a]pyrimidine derivatives, which are chemically related to this compound, has demonstrated the compound's potential in contributing to the development of new antibacterial and antifungal agents. These studies involve the synthesis of novel compounds and their subsequent screening against various bacterial and fungal strains, identifying promising candidates for further pharmacological development (S. A. Komykhov et al., 2017).
特性
IUPAC Name |
N-(4-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S2/c1-12-2-8-15(9-3-12)30(27,28)20-19-23-18(22-14-6-4-13(21)5-7-14)17-16(10-11-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFBEHSJWDMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
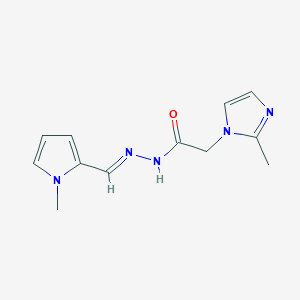
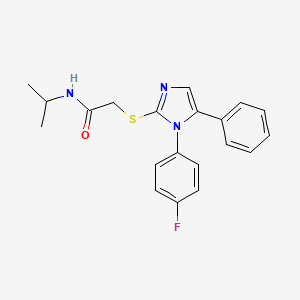

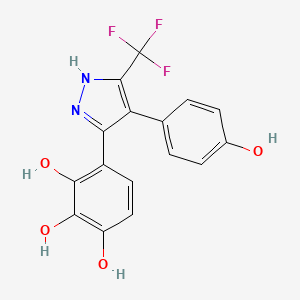
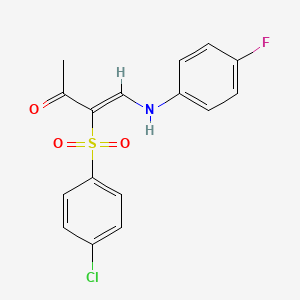
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)
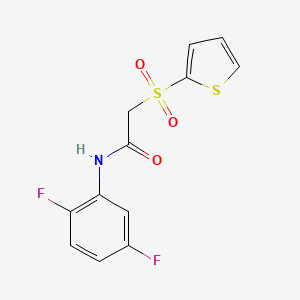
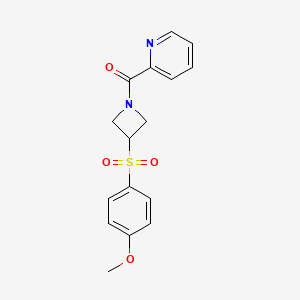
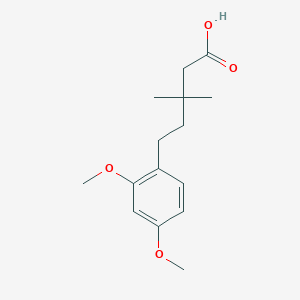
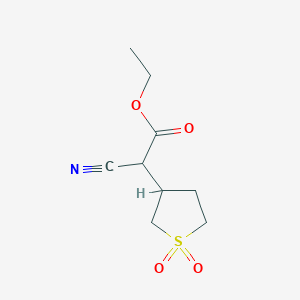
![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)
